molecular formula C7H10O4 B12929821 (1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid CAS No. 1701-82-2

(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

Cat. No.: B12929821
CAS No.: 1701-82-2
M. Wt: 158.15 g/mol
InChI Key: MSPJNHHBNOLHOC-IMJSIDKUSA-N
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Description

(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by its cyclopropane ring, which is substituted with two carboxylic acid groups and two methyl groups. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

The synthesis of (1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of suitable precursors using diazo compounds or ylides. The reaction conditions typically include the use of catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring. Industrial production methods may involve the large-scale cyclopropanation of alkenes followed by functional group transformations to introduce the carboxylic acid groups.

Chemical Reactions Analysis

(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid groups are replaced by other functional groups like esters or amides using appropriate reagents and conditions.

Scientific Research Applications

(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The cyclopropane ring’s strain and the presence of carboxylic acid groups contribute to its reactivity and ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid can be compared with other cyclopropane derivatives such as:

    (1R,2R)-1,2-Diaminocyclohexane: This compound is used in chiral catalysis and has similar stereochemical properties.

    (1R,2R)-1,2-Cyclohexanedicarboxylic acid: Another chiral compound with applications in asymmetric synthesis and material science.

    (1R,2R)-2-Aminocyclohexanecarboxylic acid: Used as an intermediate in organic synthesis and pharmaceutical research.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both carboxylic acid groups and methyl groups on the cyclopropane ring, which imparts distinct chemical and physical properties.

Biological Activity

(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid (CAS No. 936-87-8) is an organic compound characterized by its unique cyclopropane structure with two carboxylic acid groups. This compound has garnered attention in various fields, including organic chemistry and biological research, due to its potential interactions with biological systems.

  • Molecular Formula : C7H10O4
  • Molecular Weight : 158.15 g/mol
  • Structural Characteristics : The compound features a cyclopropane ring with two methyl groups and two carboxylic acid functionalities, contributing to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The unique structural attributes allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact mechanisms remain under investigation but are believed to involve modulation of enzymatic activity and receptor interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Properties : Some studies have indicated potential antioxidant effects, which could be beneficial in mitigating oxidative stress in cells.
  • Therapeutic Potential : The compound is being explored for its potential therapeutic applications in drug development due to its ability to interact with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Enzyme Interaction Studies
    • A study focusing on the interaction of this compound with cytochrome P450 enzymes revealed that it could act as a substrate or inhibitor depending on the specific enzyme context. This duality highlights the compound's versatility in biochemical reactions .
  • Antioxidant Activity Assessment
    • Research evaluating the antioxidant capacity demonstrated that this compound could reduce reactive oxygen species (ROS) levels in vitro, suggesting a protective effect against oxidative damage .
  • Therapeutic Applications
    • Investigations into the therapeutic potential have shown promise for this compound as a precursor for novel drug formulations targeting metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionModulates activity of specific enzymes
Antioxidant PropertiesReduces levels of reactive oxygen species
Therapeutic PotentialExplored as a precursor for drug development

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaBiological Activity
This compoundC7H10O4Enzyme inhibition; antioxidant properties
Cyclopropane-1,2-dicarboxylic acidC5H6O4Limited biological activity
3-Methylcyclopropane-1-carboxylic acidC6H10O2Moderate enzyme inhibition

Properties

CAS No.

1701-82-2

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid

InChI

InChI=1S/C7H10O4/c1-7(2)3(5(8)9)4(7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1

InChI Key

MSPJNHHBNOLHOC-IMJSIDKUSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)O)C(=O)O)C

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)O)C

Origin of Product

United States

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